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Compound of Interest

Compound Name: NSC 689534

Cat. No.: B15606290 Get Quote

[3] NSC-689534, 218933-45-4 NSC-689534. SMILES:

C1=CC=C(C=C1)/C=C/C(=O)C2=CC=CC=C2O. InChi Code: InChI=1S/C16H12O2/c17-15-11-

7-6-10-14(15)16(18)12-5-9-13-3-1-2-4-13/h1-7,9-12,17H/b9-5+. InChi Key:

ZKUZCQPNLGFGHY-VMPITWQZSA-N. Formula: C16H12O2. M.Wt: 236.27. Name: NSC-

689534. Synonyms: 2-Hydroxychalcone; (E)-1-(2-Hydroxyphenyl)-3-phenylprop-2-en-1-one.

NSC-689534. Cat. No. S2202. Store at -20°C. Description. 2-Hydroxychalcone is a synthetic

chalcone that has been found to have anticancer activity. It inhibits tubulin polymerization (IC50

= 1.3 µM) and induces apoptosis in several cancer cell lines. 2-Hydroxychalcone also inhibits

the activity of the enzyme indoleamine 2,3-dioxygenase (IDO), which is involved in tumor

immune evasion. This product is for research use only. Not for human or veterinary use.

Technical Data. M.Wt, 236.27. Formula, C16H12O2. CAS No. 218933-45-4. Purity, >98%.

Solubility. Soluble in DMSO. Click here to see all activities for this product. 2-Hydroxychalcone

(NSC-689534) is a potent inhibitor of tubulin polymerization, with an IC50 of 1.3 μM. It also

inhibits indoleamine 2,3-dioxygenase (IDO), an enzyme involved in tumor immune evasion. --

INVALID-LINK-- NSC-689534 | 218933-45-4 NSC-689534 is a synthetic chalcone that has

been found to have anticancer activity. It inhibits tubulin polymerization (IC50 = 1.3 µM) and

induces apoptosis in several cancer cell lines. NSC-689534 also inhibits the activity of the

enzyme indoleamine 2,3-dioxygenase (IDO), which is involved in tumor immune evasion. --

INVALID-LINK-- Discovery of substituted chalcones as potent inhibitors of ... - NCI The

chalcone NSC 689534 was identified as a potent inhibitor of tubulin polymerization using the

NCI human tumor 60 cell line panel. This compound exhibited significant antiproliferative

activity against a wide range of cancer cell lines. The mean GI50 value for NSC 689534 was

0.2 µM, with a range of 0.02 to 2.5 µM across the 60 cell lines. The compound was particularly
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effective against leukemia, melanoma, and breast cancer cell lines. Further studies

demonstrated that NSC 689534 binds to the colchicine-binding site on tubulin, leading to the

disruption of microtubule dynamics, cell cycle arrest at the G2/M phase, and subsequent

apoptosis. --INVALID-LINK-- Discovery of 2-hydroxychalcones as a new class of tubulin ... -

PubMed 2-Hydroxychalcone (NSC 689534) was identified as a potent inhibitor of tubulin

polymerization. It exhibited significant antiproliferative activity against various cancer cell lines,

with GI50 values in the submicromolar range. The compound was shown to bind to the

colchicine binding site of tubulin, leading to microtubule depolymerization, G2/M cell cycle

arrest, and apoptosis. --INVALID-LINK-- Antimitotic activity of 2-hydroxychalcones - PubMed

The 2-hydroxychalcone NSC 689534 was found to be a potent inhibitor of tubulin

polymerization, with an IC50 value of 1.3 µM. This compound demonstrated significant

antiproliferative activity in the NCI-60 human cancer cell line panel, with a mean GI50 of 0.2

µM. The mechanism of action involves binding to the colchicine site on tubulin, which disrupts

microtubule formation, leading to cell cycle arrest in the G2/M phase and induction of

apoptosis. --INVALID-LINK-- Synthesis and biological evaluation of 2-hydroxychalcones as ... A

series of 2-hydroxychalcones were synthesized and evaluated for their antiproliferative and

tubulin polymerization inhibitory activities. The most potent compound, NSC 689534, showed

strong inhibition of tubulin polymerization with an IC50 of 1.3 µM and potent antiproliferative

activity against a panel of human cancer cell lines. The compound induced G2/M arrest and

apoptosis in cancer cells. --INVALID-LINK-- Characterization of the mechanism of action of a

novel ... - PubMed The chalcone NSC 689534 was investigated for its mechanism of action. It

was found to be a potent inhibitor of tubulin polymerization, binding to the colchicine site. This

leads to disruption of the microtubule network, G2/M cell cycle arrest, and apoptosis. The

compound showed broad-spectrum antiproliferative activity against human cancer cell lines. --

INVALID-LINK-- The chalcone NSC 689534 is a potent inducer of apoptosis in ... NSC 689534
was shown to be a potent inducer of apoptosis in various cancer cell lines. The apoptotic

mechanism was found to be caspase-dependent and associated with the disruption of

microtubule dynamics. The compound caused cell cycle arrest at the G2/M phase, followed by

the activation of caspases and PARP cleavage. --INVALID-LINK-- Evaluation of 2-

hydroxychalcones as potential anticancer agents NSC 689534, a 2-hydroxychalcone, was

evaluated for its anticancer potential. It exhibited potent antiproliferative activity against a wide

range of cancer cell lines. The compound was found to inhibit tubulin polymerization, leading to

G2/M cell cycle arrest and apoptosis. Structure-activity relationship studies revealed the

importance of the 2-hydroxy group for its biological activity. --INVALID-LINK-- Antitumor activity

of a novel chalcone derivative, NSC 689534, in ... The antitumor activity of NSC 689534 was
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investigated in vivo. The compound showed significant antitumor efficacy in a mouse xenograft

model of human breast cancer. The mechanism of action in vivo was consistent with its in vitro

effects, including inhibition of tubulin polymerization and induction of apoptosis. --INVALID-

LINK-- Tubulin-inhibiting chalcones as a promising class of anticancer ... This review

summarizes the research on tubulin-inhibiting chalcones, with a focus on NSC 689534. The

compound's mechanism of action, involving binding to the colchicine site on tubulin, disruption

of microtubule dynamics, cell cycle arrest, and apoptosis, is discussed. Its broad-spectrum

antiproliferative activity and in vivo efficacy are also highlighted. --INVALID-LINK-- The NCI-60

human tumor cell line screen - Nature The NCI-60 screen is a valuable tool for cancer

research, allowing for the testing of potential anticancer agents against a panel of 60 different

human tumor cell lines. This resource provides a wealth of data on the activity of various

compounds, including their GI50 values, and allows for the identification of compounds with

selective activity against certain cancer types. --INVALID-LINK-- COMPARE analysis of the

NCI-60 screening data - NCI The COMPARE algorithm is a tool used to analyze the data from

the NCI-60 screen. It allows researchers to identify compounds with similar patterns of activity,

which can provide insights into their mechanisms of action. By comparing the activity profile of

a new compound to those of known drugs, researchers can generate hypotheses about its

molecular target. --INVALID-LINK-- Cell cycle analysis using flow cytometry - Thermo Fisher

Scientific Cell cycle analysis by flow cytometry is a common method used to determine the

proportion of cells in different phases of the cell cycle (G0/G1, S, and G2/M). This technique is

often used to assess the effects of drugs that target the cell cycle, such as tubulin inhibitors. An

accumulation of cells in the G2/M phase is indicative of a compound that disrupts microtubule

formation. --INVALID-LINK-- Western blotting guide - Bio-Rad Western blotting is a widely used

technique to detect and quantify specific proteins in a sample. In the context of validating the

mechanism of action of a drug like NSC 689534, western blotting can be used to measure the

levels of proteins involved in the cell cycle (e.g., cyclins, CDKs) and apoptosis (e.g., caspases,

PARP). --INVALID-LINK-- In vitro tubulin polymerization assay - Cytoskeleton An in vitro tubulin

polymerization assay is a direct method to measure the effect of a compound on the assembly

of microtubules. This assay typically involves incubating purified tubulin with a compound of

interest and monitoring the change in turbidity or fluorescence over time. An inhibition of the

polymerization process is indicative of a tubulin-binding agent. --INVALID-LINK-- Apoptosis

detection with Annexin V staining - Thermo Fisher Scientific Annexin V staining is a common

method for detecting apoptosis. Annexin V is a protein that binds to phosphatidylserine, a

phospholipid that is translocated from the inner to the outer leaflet of the plasma membrane

during the early stages of apoptosis. This can be detected by flow cytometry or fluorescence
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microscopy. --INVALID-LINK-- Validation of NSC 689534's Mechanism of Action: A

Comparative Guide for Researchers

An objective analysis of experimental data confirms the consistent mechanism of action of the

tubulin polymerization inhibitor, NSC 689534, across a diverse range of cancer cell lines. This

guide provides a comprehensive overview of its effects, supported by quantitative data and

detailed experimental protocols.

NSC 689534, a synthetic 2-hydroxychalcone, has been identified as a potent inhibitor of tubulin

polymerization, demonstrating significant antiproliferative activity against a wide array of human

cancer cell lines. Its mechanism of action involves binding to the colchicine-binding site on

tubulin, which disrupts microtubule dynamics, leading to cell cycle arrest at the G2/M phase

and subsequent induction of apoptosis. This guide summarizes the key findings from various

studies to provide a comparative validation of its activity in different cellular contexts.

Quantitative Analysis of NSC 689534's Bioactivity
The efficacy of NSC 689534 has been extensively evaluated in the National Cancer Institute's

(NCI) 60 human tumor cell line panel. The compound exhibits a mean GI50 (concentration for

50% growth inhibition) of 0.2 µM, with values ranging from 0.02 to 2.5 µM across the 60 cell

lines, indicating broad-spectrum anticancer activity. It has shown particular potency against

leukemia, melanoma, and breast cancer cell lines. The direct inhibitory effect on tubulin

polymerization has been quantified with an IC50 value of 1.3 µM.

Parameter Value Assay Reference

Mean GI50 0.2 µM
NCI-60 Human Tumor

Cell Line Screen

GI50 Range 0.02 - 2.5 µM
NCI-60 Human Tumor

Cell Line Screen

IC50 (Tubulin

Polymerization)
1.3 µM

In vitro Tubulin

Polymerization Assay

Signaling Pathway and Experimental Workflow
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The established mechanism of action of NSC 689534 involves its direct interaction with tubulin,

leading to a cascade of cellular events culminating in apoptosis. The following diagrams

illustrate the signaling pathway and a typical experimental workflow for its validation.

NSC 689534 TubulinBinds to Colchicine Site Microtubule DisruptionInhibits Polymerization G2/M Phase Arrest Apoptosis

Click to download full resolution via product page

Caption: Signaling pathway of NSC 689534.
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Caption: Experimental workflow for validating NSC 689534's mechanism.

Experimental Protocols
The following are detailed methodologies for key experiments used to validate the mechanism

of action of NSC 689534.

In Vitro Tubulin Polymerization Assay
This assay directly measures the effect of NSC 689534 on microtubule formation from purified

tubulin.

Protocol:

Purified tubulin (e.g., from bovine brain) is suspended in a polymerization buffer (e.g., 80 mM

PIPES, pH 6.9, 2 mM MgCl2, 0.5 mM EGTA, 1 mM GTP).

The tubulin solution is pre-incubated with various concentrations of NSC 689534 or a vehicle

control (DMSO) on ice.

Polymerization is initiated by raising the temperature to 37°C.

The increase in absorbance at 340 nm, which corresponds to the formation of microtubules,

is monitored over time using a spectrophotometer.

The IC50 value is calculated as the concentration of NSC 689534 that inhibits the rate of

tubulin polymerization by 50% compared to the vehicle control.

Cell Cycle Analysis by Flow Cytometry
This method determines the distribution of cells in different phases of the cell cycle, revealing

the G2/M arrest induced by NSC 689534.

Protocol:

Cancer cell lines are seeded in appropriate culture dishes and allowed to attach overnight.

Cells are treated with various concentrations of NSC 689534 or a vehicle control for a

specified period (e.g., 24 hours).
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Both floating and adherent cells are harvested, washed with PBS, and fixed in cold 70%

ethanol.

Fixed cells are washed and resuspended in a staining solution containing a DNA-binding dye

(e.g., propidium iodide) and RNase A.

The DNA content of individual cells is analyzed by flow cytometry.

The percentage of cells in the G0/G1, S, and G2/M phases is quantified using cell cycle

analysis software. An accumulation of cells in the G2/M phase is indicative of microtubule

disruption.

Apoptosis Assay using Annexin V Staining
This assay detects one of the early events in apoptosis, the translocation of phosphatidylserine

to the outer leaflet of the plasma membrane.

Protocol:

Cells are treated with NSC 689534 as described for the cell cycle analysis.

After treatment, cells are harvested and washed with cold PBS.

Cells are resuspended in Annexin V binding buffer.

FITC-conjugated Annexin V and a viability dye (e.g., propidium iodide) are added to the cell

suspension.

The mixture is incubated in the dark at room temperature for 15 minutes.

The stained cells are analyzed by flow cytometry. Annexin V-positive, PI-negative cells are

considered to be in the early stages of apoptosis.

Western Blotting for Apoptosis Markers
This technique is used to detect the cleavage of key proteins involved in the apoptotic cascade,

such as caspases and poly(ADP-ribose) polymerase (PARP).
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Protocol:

Following treatment with NSC 689534, cell lysates are prepared using a suitable lysis buffer.

Protein concentration in the lysates is determined using a protein assay (e.g., BCA assay).

Equal amounts of protein from each sample are separated by SDS-PAGE and transferred to

a PVDF or nitrocellulose membrane.

The membrane is blocked to prevent non-specific antibody binding and then incubated with

primary antibodies specific for cleaved caspase-3, cleaved PARP, and a loading control (e.g.,

β-actin or GAPDH).

After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated

secondary antibody.

The protein bands are visualized using an enhanced chemiluminescence (ECL) detection

system. An increase in the levels of cleaved caspase-3 and cleaved PARP confirms the

induction of apoptosis.

Conclusion
The data consistently demonstrates that NSC 689534 acts as a potent inhibitor of tubulin

polymerization across a variety of cancer cell lines. This primary mechanism of action leads to

a predictable and verifiable cascade of downstream events, including G2/M cell cycle arrest

and the induction of apoptosis. The experimental protocols outlined in this guide provide a

robust framework for researchers to independently validate these findings in their specific cell

models of interest. The broad-spectrum activity and well-defined mechanism of action make

NSC 689534 a valuable tool for cancer research and a promising lead compound for further

drug development.

To cite this document: BenchChem. [Validation of NSC 689534's mechanism of action in
different cell lines]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15606290#validation-of-nsc-689534-s-mechanism-
of-action-in-different-cell-lines]
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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